molecular formula C6H9N3O B2721862 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride CAS No. 2344685-66-9

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride

Cat. No.: B2721862
CAS No.: 2344685-66-9
M. Wt: 139.16 g/mol
InChI Key: CHMWJKNFUJFZFS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a bicyclic structure, combining a pyrazole ring with a pyrazine ring, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a core protein allosteric modulator for HBV sets it apart from other similar compounds .

Properties

CAS No.

2344685-66-9

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol

InChI

InChI=1S/C6H9N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h4,7,10H,1-3H2

InChI Key

CHMWJKNFUJFZFS-UHFFFAOYSA-N

SMILES

C1CN2C(=C(C=N2)O)CN1.Cl.Cl

Canonical SMILES

C1CN2C(=C(C=N2)O)CN1

solubility

not available

Origin of Product

United States

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